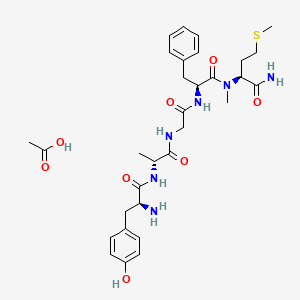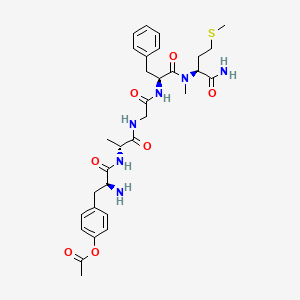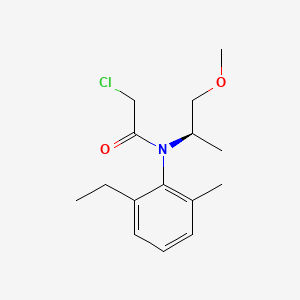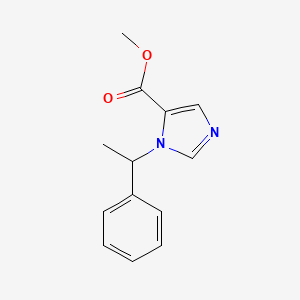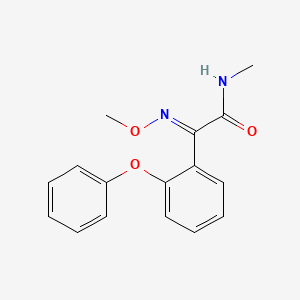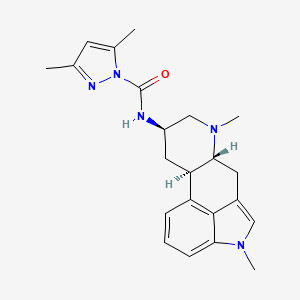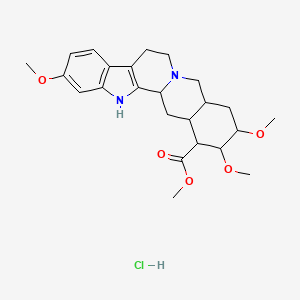
Miglitol
Übersicht
Beschreibung
Miglitol ist ein orales Antidiabetikum, das die Fähigkeit des Patienten, komplexe Kohlenhydrate in Glucose aufzuspalten, hemmt. Es wird hauptsächlich bei Diabetes mellitus Typ 2 eingesetzt, um eine bessere Blutzuckerkontrolle zu erreichen, indem es die Verdauung von Kohlenhydraten (wie Disacchariden, Oligosacchariden und Polysacchariden) in Monosaccharide verhindert, die vom Körper aufgenommen werden können . This compound ist ein Alpha-Glucosidase-Hemmer, der weniger Zucker für die Verdauung verfügbar macht und die postprandiale Hyperglykämie reduziert .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von this compound erfolgt in mehreren Schritten. Eine Methode umfasst die Verwendung einer Verbindung mit der Formel VI als Rohstoff, wobei der Rohstoff einer Sulfonierung und anschließend einer Substitutionsreaktion mit Ethanolamin unterzogen wird, eine Schutzgruppe entfernt wird und schließlich eine Hydrierung und Cyclisierung durchgeführt wird, um this compound herzustellen . Eine andere Methode beinhaltet die Durchführung einer Swern-Oxidation unter Verwendung von Tetrabenzyl-Glucosediol als Rohstoff, um ein Tetrabenzyl-Glucosedicarbonyl-Derivat zu erhalten, und die direkte Durchführung weiterer Reaktionen mit dem Oxidationsprodukt .
Industrielle Produktionsmethoden: In der industriellen Produktion besteht der übliche chemisch-biologische Weg aus einem Biotransformationsschritt von N-2-Hydroxyethylglucamin zu 6-(N-Hydroxyethyl)-amino-6-deoxy-alpha-L-sorbofuranose, katalysiert durch ruhende Zellen von Gluconobacter oxydans, gefolgt von einem Hydrierungsschritt zur Herstellung von this compound .
Wirkmechanismus
Target of Action
Miglitol primarily targets alpha-glucosidase enzymes . These enzymes are responsible for breaking down complex carbohydrates into glucose. By inhibiting these enzymes, this compound prevents the digestion of carbohydrates such as disaccharides, oligosaccharides, and polysaccharides into monosaccharides, which can be absorbed by the body .
Mode of Action
This compound acts by reversibly inhibiting membrane-bound intestinal alpha-glucosidase enzymes . This inhibition results in delayed glucose absorption and a reduction in postprandial (after meal) hyperglycemia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the digestion of carbohydrates . This mechanism helps in establishing greater glycemic control, particularly in patients with type 2 diabetes .
Pharmacokinetics
This compound’s absorption is saturable at high doses. A dose of 25 mg is completely absorbed, whereas a dose of 100 mg is 50% to 70% absorbed . The peak concentrations are reached in 2 to 3 hours . It has a volume of distribution of 0.18 L/kg, consistent with distribution primarily into the extracellular fluid .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of postprandial hyperglycemia . By inhibiting the breakdown of complex carbohydrates into glucose, this compound reduces the amount of glucose that can be absorbed by the body, thereby controlling blood glucose levels . Additionally, this compound has been shown to inhibit adipogenesis of white adipocytes in vitro and activate brown adipose tissue (BAT) in mice .
Action Environment
The efficacy and stability of this compound’s action can be influenced by environmental factors such as diet. The effect of this compound will depend on the amount of poly and oligosaccharides in the diet . Furthermore, this compound has been shown to have anti-obesity effects, reducing body weight and ameliorating insulin resistance in both clinical trials with adult patients and in rodent models of obesity . This suggests that this compound’s action can be influenced by factors such as body weight and insulin resistance .
Wissenschaftliche Forschungsanwendungen
Miglitol has a wide range of scientific research applications. It is primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control . Additionally, there is growing evidence that this compound also has anti-obesity effects. It has been shown to reduce body weight and ameliorate insulin resistance in both clinical trials with adult patients and in rodent models of obesity . This compound is also used in research to study its effects on adipogenesis, brown adipose tissue activation, bile acid metabolism, and incretin hormone secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of miglitol involves several steps. One method includes using a compound represented by formula VI as a raw material, subjecting the raw material to sulfonylation and then to a substitution reaction with ethanolamine, removing a protecting group, and finally carrying out hydrogenation and cyclization to prepare this compound . Another method involves performing Swern oxidation by adopting tetrabenzyl glucose diol as a raw material to obtain a tetrabenzyl glucose dicarbonyl derivative, and directly subjecting the oxidation product to further reactions .
Industrial Production Methods: In industrial production, the common chemical–biological route applied consists of a biotransformation step from N-2-hydroxyethyl glucamine to 6-(N-hydroxyethyl)-amino-6-deoxy-alpha-L-sorbofuranose catalyzed by Gluconobacter oxydans resting cells, followed by a hydrogenation step to produce this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Miglitol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen: So wird beispielsweise bei der Synthese von this compound die Swern-Oxidation verwendet, die Reagenzien wie Oxalylchlorid und Dimethylsulfoxid beinhaltet. Hydrierungsreaktionen beinhalten typischerweise Wasserstoffgas und einen geeigneten Katalysator .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, zusammen mit Zwischenprodukten wie N-2-Hydroxyethylglucamin und 6-(N-Hydroxyethyl)-amino-6-deoxy-alpha-L-sorbofuranose .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. Es wird in erster Linie zur Behandlung von Typ-2-Diabetes mellitus eingesetzt, um die Blutzuckerkontrolle zu verbessern . Darüber hinaus gibt es zunehmend Hinweise darauf, dass this compound auch anti-obesity-Effekte hat. Es wurde gezeigt, dass es das Körpergewicht reduziert und die Insulinresistenz sowohl in klinischen Studien mit erwachsenen Patienten als auch in Nagermodellen von Fettleibigkeit verbessert . This compound wird auch in der Forschung eingesetzt, um seine Auswirkungen auf die Adipogenese, die Aktivierung von braunem Fettgewebe, den Gallensäurenstoffwechsel und die Sekretion von Inkretin-Hormonen zu untersuchen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Alpha-Glucosidase, einem Enzym, das sich im Bürstensaum des Dünndarms befindet. Dieses Enzym ist für die Hydrolyse von Oligosacchariden und Disacchariden in Glucose und andere Monosaccharide verantwortlich . Durch Hemmung dieses Enzyms verzögert this compound den Kohlenhydratabbau und die Glukoseaufnahme und reduziert so die postprandiale Hyperglykämie . Im Gegensatz zu anderen Medikamenten der gleichen Klasse wird this compound nicht metabolisiert und wird unverändert über die Nieren ausgeschieden .
Vergleich Mit ähnlichen Verbindungen
Miglitol ähnelt anderen Alpha-Glucosidase-Hemmern wie Acarbose und Voglibose. Diese Verbindungen hemmen ebenfalls den Abbau komplexer Kohlenhydrate in Glucose, wodurch die postprandiale Hyperglykämie reduziert wird . This compound ist insofern einzigartig, als es systemisch resorbiert wird, während Acarbose dies nicht tut . Darüber hinaus wurde gezeigt, dass this compound ein gewisses Potenzial für anti-obesity-Effekte hat, was kein Merkmal ist, das üblicherweise mit anderen Alpha-Glucosidase-Hemmern verbunden ist .
Liste ähnlicher Verbindungen:- Acarbose
- Voglibose
- Metformin (obwohl es über einen anderen Mechanismus wirkt)
- Semaglutid (ein weiteres Antidiabetikum mit einem anderen Mechanismus)
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2/t5-,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAQFPQHRJAVAV-ULAWRXDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023323 | |
| Record name | Miglitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Miglitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014634 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, Soluble in water, 6.10e+02 g/L | |
| Record name | Miglitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Miglitol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Miglitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014634 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
In contrast to sulfonylureas, miglitol does not enhance insulin secretion. The antihyperglycemic action of miglitol results from a reversible inhibition of membrane-bound intestinal a-glucoside hydrolase enzymes. Membrane-bound intestinal a-glucosidases hydrolyze oligosaccharides and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in delayed glucose absorption and lowering of postprandial hyperglycemia., Miglitol is a desoxynojirimycin derivative that delays the digestion of ingested carbohydrates, thereby resulting in a smaller rise in blood glucose concentration following meals. As a consequence of plasma glucose reduction, miglitol tablets reduce levels of glycosylated hemoglobin in patients with Type II (non-insulin-dependent) diabetes mellitus. Systemic nonenzymatic protein glycosylation, as reflected by levels of glycosylated hemoglobin, is a function of average blood glucose concentration over time., Miglitol inhibits alpha-glucosidase enzymes (e.g., sucrase, glucoamylase, maltase, isomaltase) that hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the small intestinal brush border. The drug has little or no inhibitory effect on trehalase, lactase, or pancreatic alpha-amylase; it is not expected to produce lactose intolerance. Miglitol delays carbohydrate breakdown and glucose absorption and reduces postprandial hyperglycemia in diabetic patients; fasting blood glucose concentrations are mildly decreased., In contrast to sulfonylurea antidiabetic agents, miglitol does not enhance insulin secretion. The drug does not produce hypoglycemia when given as monotherapy in the fasted or postprandial state. When used in combination with sulfonylurea antidiabetic agents, miglitol reduces the insulinotropic and weight-increasing effects of sulfonylureas. Miglitol does not produce clinically important weight loss., Oral administration of miglitol has been reported to produce glucagon-like peptide 1 (GLP-1). /The authors/ hypothesized that p.o. administration of miglitol, an absorbable antidiabetic drug, reduces myocardial infarct size by stimulating GLP-1 receptors and inhibiting glycogenolysis in the myocardium. The effects of p.o. and i.v. administration of miglitol on myocardial infarct size were compared in a rabbit model of ischemia induced by 30 min of coronary occlusion and 48 hr of reperfusion. The levels of phospho(p)-PI3kinase and p-Akt were measured in cardiac tissue by use of Western blot analysis. Both p.o. and i.v. administration of miglitol reduced the infarct size, and this effect was greater after p.o. than after i.v. administration under similar plasma miglitol concentrations. The reduction in infarct size induced by p.o. miglitol but not that induced by i.v. miglitol was partially inhibited by treatment with exendin(9-39), a GLP-1 receptor blocker. Both p.o. and i.v. miglitol improved ejection fraction and +/-dP/dt after myocardial infarction. Miglitol administered p.o. but not i.v. up-regulated the myocardial expression of phospho(p)-PI3kinase and p-Akt following myocardial infarction; an effect that was inhibited by exendin(9-39). Administration of miglitol p.o. reduces myocardial infarct size through stimulation of GLP-1 receptors and activation of PI3kinase-Akt pathway in addition to the inhibition of glycogenolysis. These findings may have clinical implications for the p.o. administration of miglitol for the treatment of patients with diabetes mellitus combined with coronary artery disease., Imino sugars are used to treat type 2 diabetes mellitus (miglitol (Glyset)) and lysosomal storage disorders (miglustat (Zavesca)) based on the inhibition of alpha-glucosidases and glucosyltransferases. In this substrate specificity study, /investigators/ examined the interactions of imino sugars with a novel human glucose sensor, sodium/glucose cotransporter type 3 (hSGLT3), using expression in Xenopus laevis oocytes and electrophysiology. The results for hSGLT3 are compared with those for alpha-glucosidases and human SGLT type 1 (hSGLT1), a well characterized sodium/glucose cotransporter of the SGLT family. In general, substrates have lower apparent affinities (K0.5) for hSGLT3 than hSGLT1 (D-glucose, alpha-methyl-D-glucose, 1-deoxy-D-glucose, and 4-deoxy-4-fluoro-D-glucose exhibit K0.5 values of 19, 21, 43, and 17 mM, respectively, for hSGLT3, and 0.5, 0.7, 10, and 0.07 mM, respectively, for hSGLT1). However, specificity of hSGLT3 binding is greater (D-galactose and 4-deoxy-4-fluoro-D-galactose are not hSGLT3 substrates, but have hSGLT1 K0.5 values of 0.6 and 1.3 mM). An important deviation from this trend is potent hSGLT3 activation by the imino sugars 1-deoxynojirimycin (DNJ), N-hydroxylethyl-1-deoxynojirimycin (miglitol), N-butyl-1-deoxynojirimycin (miglustat), N-ethyl-1-deoxynojirimycin, and 1-deoxynojirimycin-1-sulfonic acid, with K0.5 values of 0.5 to 9 microM. The diastereomer 1-deoxygalactonojirimycin activates hSGT3 with a K0.5 value of 11 mM, a 3000-fold less potent interaction than is observed for DNJ (4 microM). These imino sugar binding characteristics are similar to those for alpha-glucosidases, but there are no interactions with hSGLT1. This work provides insights into hSGLT3 and -1 substrate binding interactions, establishes a pharmacological profile to study endogenous hSGLT3, and may have important ramifications for the clinical application of imino sugars. | |
| Record name | Miglitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Miglitol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to pale-yellow powder, Crystals from ethanol | |
CAS No. |
72432-03-2 | |
| Record name | Miglitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72432-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miglitol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Miglitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Miglitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dideoxy-1,5-[(2-hydroxyethyl)imino]-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIGLITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V5436JAQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Miglitol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Miglitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014634 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 °C | |
| Record name | Miglitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Miglitol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Miglitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014634 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


